molecular formula C10H15NO B3037984 2-(Dimethylamino)-1-phenylethanol CAS No. 6853-14-1

2-(Dimethylamino)-1-phenylethanol

Cat. No. B3037984
CAS RN: 6853-14-1
M. Wt: 165.23 g/mol
InChI Key: FUKFNSSCQOYPRM-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-1-phenylethanol (DMAPEA) is an organic compound that has been studied for its potential applications in scientific research and laboratory experiments. DMAPEA is an aliphatic amine that is an important intermediate in the synthesis of various pharmaceuticals and other compounds. It has been used in a variety of applications, including as a catalyst in organic synthesis, as a reagent for the preparation of chiral compounds, and as a starting material in the synthesis of other compounds.

Scientific Research Applications

1. Organometallic Chemistry

The compound 2-(Dimethylamino)-1-phenylethanol has been explored in organometallic chemistry. Specifically, it was used in the synthesis of ortho-mercurated and -palladated tricarbonylchromium complexes. These complexes demonstrated interesting properties, such as the ability to undergo selective ortho mercuration and formation of unique symmetrized products, especially with optically active complexes (Berger et al., 2001).

2. Photometric Reagent for Selenium

In analytical chemistry, 4-Dimethylamino-1,2-phenylenediamine, a derivative of 2-(Dimethylamino)-1-phenylethanol, has been investigated as a photometric reagent for selenium. This compound forms a red-colored compound with selenium, showing potential for selective and sensitive detection of selenium in various samples (Demeyere & Hoste, 1962).

3. Study of Excited State Dynamics

The compound has also been studied for its excited state dynamics in solutions like n-hexane, dichloroethane, and ethanol. Research into the emission yields of 1-(N,N-dimethylamino)-2-phenylethane, a related compound, has provided insights into intramolecular exciplex formation and its interaction with different solvents, which is significant in the field of photochemistry (Köhler & Getoff, 1981).

4. Antiamnestic and Antihypoxic Activities

A series of 2-(2-aminoethoxy)-1-phenylethanols, similar in structure to 2-(Dimethylamino)-1-phenylethanol, have been prepared and evaluated for their antiamnestic and antihypoxic activities. These compounds showed significant potency in reversing electroconvulsive shock-induced amnesia and CO2-induced learning impairment in animal models, indicating their potential application in neuropharmacology (Ono et al., 1995).

5. Kinetic Resolution of Secondary Alcohols

The compound has been used in the study of kinetic resolution of secondary alcohols using ferrocene-based planar chiral catalysts. This research provides valuable insights into stereoselective synthesis, which is a critical aspect of medicinal chemistry and drug development (Mesas‐Sánchez & Dinér, 2015).

6. Copper(I)-Catalyzed Tandem Transformation

Research involving 2-(Dimethylamino)-1-phenylethanol also includes its use in copper(I)-catalyzed tandem transformations for synthesizing 2-(phenylthio)phenols. This process illustrates the compound's role in facilitating complex chemical reactions, which is significant in synthetic chemistry (Xu et al., 2010).

properties

IUPAC Name

2-(dimethylamino)-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11(2)8-10(12)9-6-4-3-5-7-9/h3-7,10,12H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKFNSSCQOYPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40912597
Record name 2-(Dimethylamino)-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40912597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-1-phenylethanol

CAS RN

6853-14-1
Record name 2-(Dimethylamino)-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40912597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Racemic 2-dimethylamino-1-phenyl ethanol was cleaved in accordance with the 2-pyrrolidinyl-1-phenyl ethanol (see example 6) using 16.5 g of crude amino alcohol as described in example 8. The yield of oily (R)-2-dimethyl-amino-1-phenyl ethanol with a [αD20] value of −45.5° (methanol) was 8.9 g.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M Okuda, K Tomioka - Tetrahedron letters, 1994 - Elsevier
Combination of the neighboring amino group participating Mitsunobu reaction and cyclic sulphamidate procedure provided efficient stereo- and regioselective synthesis of chiral amino …
Number of citations: 61 www.sciencedirect.com
M Kitamura, S Okada, S Suga… - Journal of the American …, 1989 - ACS Publications
In the presence of a catalytic amount of (-)-3-exo-(dimethylamino) isoborneol (DAIB), reaction of dialkylzincs and aldehydes is accelerated markedly to give, after hydrolysis, the …
Number of citations: 717 pubs.acs.org
S Yamazaki, K Ozaki, K Saito… - Journal of High …, 1995 - Wiley Online Library
Direct separation of the enantiomers of amino acids by ligandexchange chromatography (LEC j using an octadecylsilanized silica gel (ODS) column and an aqueous solution of copper (…
Number of citations: 24 onlinelibrary.wiley.com
S Huo, Q Wang, W Zuo - Dalton Transactions, 2020 - pubs.rsc.org
We report the design of a new iron catalyst for the asymmetric transfer hydrogenation of ketones. This type of iron catalyst combines the structural characteristics of the Noyori …
Number of citations: 10 pubs.rsc.org
JD Burch, K Lau, JJ Barker, F Brookfield… - Journal of Medicinal …, 2014 - ACS Publications
Interleukin-2 inducible T-cell kinase (ITK), a member of the Tec family of tyrosine kinases, plays a major role in T-cell signaling downstream of the T-cell receptor (TCR), and …
Number of citations: 27 pubs.acs.org
M DellaGreca, A Fiorentino, A Izzo… - Chemistry & …, 2007 - Wiley Online Library
From the fresh leaves or twigs of Aptenia cordifolia, a total of 29 compounds were isolated, including the new tetranoroxyneolignan 18, the new dilignan 19, and the β‐ionone derivative …
Number of citations: 47 onlinelibrary.wiley.com
K Youssif, A Elshamy, M Rabeh, N Gabr… - Journal of Advanced …, 2019 - journals.ekb.eg
Objectives: This study is aimed to be a comprehensive review of the phytochemical constituents and biological activities of Aizoaceae family plants (Mesembryanthemaceae). Methods: …
Number of citations: 7 journals.ekb.eg
RO Bakr - The Natural Products Journal, 2021 - ingentaconnect.com
The Aizoaceae “ice plant” family, is one of the neglected plant family despite its promising phytoconstituents. It includes approximately 135 genera and 2499 succulent species …
Number of citations: 2 www.ingentaconnect.com
C Guo, I McAlpine, J Zhang, DD Knighton… - Journal of medicinal …, 2012 - ACS Publications
The P21-activated kinases (PAK) are emerging antitumor therapeutic targets. In this paper, we describe the discovery of potent PAK inhibitors guided by structure-based drug design. In …
Number of citations: 73 pubs.acs.org
WH Schlichtex, AW Fkahm - Tetrahedron: Asymmetry, 1992
Number of citations: 0

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